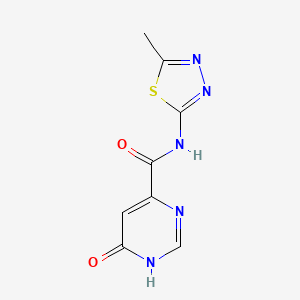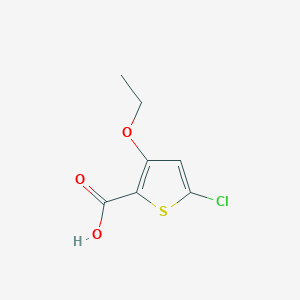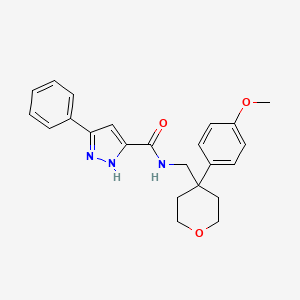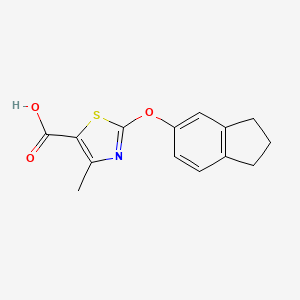![molecular formula C15H15N3O B2508567 2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol CAS No. 379714-39-3](/img/structure/B2508567.png)
2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol is a chemical compound with the molecular formula C15H15N3O and a molecular weight of 253.3 g/mol . This compound is characterized by the presence of a benzimidazole ring fused with an aminophenyl group and an ethanol moiety. It is primarily used in research and development, particularly in the fields of pharmaceuticals and materials science .
Preparation Methods
The synthesis of 2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol typically involves the reduction of 4-nitrophenylethanol using a palladium on carbon (Pd/C) catalyst under hydrogen pressure . The reaction is carried out in anhydrous ethanol, and the mixture is shaken overnight at 50 psi of hydrogen. After filtration and concentration, the desired product is obtained .
Chemical Reactions Analysis
2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aminophenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol involves its interaction with various molecular targets. For instance, as a monoamine oxidase inhibitor, it can prevent the breakdown of neurotransmitters like dopamine and serotonin, thereby affecting their levels in the brain . Additionally, its anti-inflammatory and antioxidant properties are attributed to its ability to inhibit enzymes like cyclooxygenase .
Comparison with Similar Compounds
2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol can be compared with other similar compounds such as:
2-(4-aminophenyl)ethanol: This compound lacks the benzimidazole ring but shares the aminophenyl and ethanol moieties.
This compound derivatives: Various derivatives with different substituents on the benzimidazole or aminophenyl groups.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2-[2-(4-aminophenyl)benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-12-7-5-11(6-8-12)15-17-13-3-1-2-4-14(13)18(15)9-10-19/h1-8,19H,9-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEIWQIIAZBCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)
![1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2508487.png)

![5-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxamide](/img/structure/B2508490.png)
![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![1-((6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2508495.png)
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)


![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)
![N-({2-[methyl(propan-2-yl)amino]phenyl}methyl)but-2-ynamide](/img/structure/B2508504.png)

